n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt
Description
N-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (CAS: 128850-89-5, molecular formula: C14H25N2Na3O9Si) is a silane coupling agent that combines organosilane and ethylenediamine triacetic acid (EDTA) functionalities. This compound is commercially available as a 35–45% aqueous solution . Its structure features:
- Trimethoxysilyl groups: These hydrolyze to form Si–O–Si bonds with hydroxyl-rich surfaces (e.g., clays, silica, or metals), enabling covalent grafting .
- EDTA moieties: These provide strong chelation capabilities for metal ions (e.g., Ni²⁺, Cr⁶⁺), making the compound effective in heavy metal adsorption .
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O9Si.3Na/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22;;;/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGBDYDAIWEXJX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(OC)OC.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2Na3O9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337356 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethylenediaminetriacetic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128850-89-5 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethylenediaminetriacetic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethoxysilylpropyl)ethylenediamine triacetic acid, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkoxysilylation of EDTA Derivatives
This method involves reacting EDTA trianhydride with (3-aminopropyl)trimethoxysilane (APTMS) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the primary amine of APTMS attacks the electrophilic carbonyl of EDTA trianhydride.
Reaction Scheme:
Key parameters include:
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Molar Ratio: 1:1 EDTA trianhydride to APTMS for minimal byproducts.
Post-reaction, the intermediate is hydrolyzed in aqueous NaOH (pH 10–12) to deprotect carboxylic acid groups and form the trisodium salt. The product is purified via rotary evaporation and lyophilization, yielding a 40–45% aqueous solution.
Stepwise Modification of Ethylenediamine
An alternative route modifies ethylenediamine before introducing silane and carboxylate groups:
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Propylsilylation: Ethylenediamine reacts with (3-chloropropyl)trimethoxysilane in ethanol at 60°C.
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Carboxymethylation: The product is treated with sodium chloroacetate in alkaline conditions to introduce three acetic acid moieties.
Critical Considerations:
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pH Control: Maintain pH >10 during carboxymethylation to ensure complete substitution.
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Purification: Dialysis against deionized water removes unreacted chloroacetate.
This method achieves a 65–70% yield but requires rigorous exclusion of moisture during propylsilylation.
Industrial-Scale Production Protocols
Commercial manufacturers (e.g., ABCR GmbH, Oakwood Chemicals) optimize the synthesis for cost and scalability. A representative protocol includes:
Table 1: Industrial Synthesis Parameters
The aqueous formulation enhances stability by preventing silanol condensation, which compromises shelf life.
Analytical Validation and Quality Control
Purity Assessment:
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Titrimetry: Free amine content determined via HCl titration.
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ICP-OES: Sodium content confirms neutralization efficiency (theoretical: 14.9 wt%).
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FTIR: Peaks at 1080 cm⁻¹ (Si-O-Si) and 1640 cm⁻¹ (C=O) validate structure.
Stability Testing:
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Hydrolytic Stability: Aqueous solutions (40–45%) remain stable for 12 months at 25°C.
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Thermal Degradation: Onset at 210°C (TGA), attributable to siloxane network breakdown.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Materials Science
Surface Modification
This compound is widely used for surface modification of materials. Its silane group enables strong bonding to siliceous surfaces, enhancing adhesion properties. This is particularly beneficial in the development of composite materials where improved interfacial strength is crucial.
Nanocomposites
Research has demonstrated the synthesis of magnetic nanocomposites using n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt. For instance, Fe3O4 nanoparticles modified with this compound showed enhanced adsorption capabilities for heavy metals such as strontium ions, indicating its potential in environmental applications .
Environmental Remediation
Heavy Metal Adsorption
The compound's ability to chelate metal ions makes it effective for removing heavy metals from wastewater. Studies indicate that it can effectively adsorb various cations, including lead and cadmium, thus contributing to water purification efforts. The chelation process involves the formation of stable complexes with metal ions, facilitating their removal from aqueous solutions .
Soil Remediation
In soil remediation, this compound has been explored for its ability to enhance the bioavailability of nutrients while simultaneously immobilizing toxic heavy metals. This dual functionality supports sustainable agricultural practices by improving soil health and reducing contamination risks .
Biochemistry and Biotechnology
Drug Delivery Systems
this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. This property can be harnessed to develop targeted drug delivery mechanisms that improve therapeutic efficacy while minimizing side effects.
Biosensors
The compound's chelating properties are also advantageous in the development of biosensors for detecting metal ions in biological samples. By incorporating this compound into sensor designs, researchers can enhance sensitivity and selectivity towards specific analytes, paving the way for advanced diagnostic tools .
Case Studies
Mechanism of Action
The mechanism of action of n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt involves its interaction with molecular targets in bacteria. It primarily targets bacterial cell walls, disrupting their integrity and leading to cell death. The compound’s biocompatible polymer structure allows it to be used effectively as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to other silane coupling agents based on functional groups, sorption performance, and structural impact:
Table 1: Comparative Analysis of Silane-Modified Materials
Key Findings :
Functional Group Efficacy :
- The EDTA group in the target compound provides superior chelation for divalent cations (e.g., Ni²⁺) compared to thiol or amine groups, which are more selective for specific metals (e.g., Hg²⁺ for –SH, Cr⁶⁺ for –NH₂) .
- EDTA’s broad chelation capability is attributed to its four carboxylate groups, enabling stable complexes with transition metals .
Sorption Performance :
- MSEAS achieves a Ni²⁺ adsorption capacity of 0.261 mmol/g at 298 K, driven by Mg²⁺ ion exchange from sepiolite and specific sorption .
- Amine-functionalized sepiolites exhibit higher Cr⁶⁺ retention than thiol-modified variants, but lack EDTA’s versatility for multiple metals .
Structural Stability :
- XRD and SEM analyses confirm that MSEAS retains sepiolite’s crystallinity and fibrous morphology, indicating minimal structural disruption .
- In contrast, acid-activated sepiolite modifications often alter pore structure and surface area significantly .
pH Sensitivity :
- MSEAS operates effectively near neutral pH (pHpzc = 7.0), making it suitable for natural water systems. Thiol and amine-modified materials may require pH optimization for maximum efficiency .
Applications: MSEAS: Ideal for multi-metal wastewater treatment and biomedical devices (e.g., functionalized nanoparticles for targeted drug delivery) . TMS-TMAC and FDTS: Specialized for membrane charge modification and hydrophobic coatings, respectively .
Biological Activity
N-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (CAS No. 128850-89-5) is a silane compound that has garnered attention for its unique chemical structure and potential applications in various fields, including biomedicine and materials science. This compound features a triacetic acid moiety, which is known for its chelating properties, and a trimethoxysilyl group that facilitates bonding with silica and other substrates. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C14H25N2Na3O9Si, with a molecular weight of approximately 462.42 g/mol. The compound is typically available as a 40% or 45% solution in water . Its structure includes both amine and carboxylic acid functional groups, which contribute to its biological reactivity.
The biological activity of this compound can be attributed to its ability to chelate metal ions and form complexes with various biomolecules. The triacetic acid moiety allows for the binding of divalent and trivalent metal ions, which can influence enzymatic activities and cellular processes. Furthermore, the trimethoxysilyl group enhances the compound's stability and solubility in biological systems.
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness in functionalizing graphene oxide (GO), resulting in an antimicrobial system capable of inhibiting bacterial growth . The mechanism involves the disruption of bacterial cell membranes through metal ion chelation, leading to cell lysis.
2. Drug Delivery Systems
The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. For instance, it has been used to functionalize mesoporous silica nanoparticles (MCM-41), enhancing their capacity to encapsulate drugs and release them in a controlled manner . This application is particularly relevant for cancer therapy, where targeted drug delivery can minimize side effects.
Case Studies
Q & A
Q. What is the role of N-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt (EDTS) in surface functionalization of nanomaterials?
EDTS is widely used to functionalize silica-based nanoparticles (e.g., mesoporous silica) and graphene oxide via silanization. The trimethoxysilyl group undergoes hydrolysis to form silanol (-Si-OH), which reacts with hydroxylated surfaces (e.g., SiO₂) to create stable Si-O-Si/C bonds . The EDTA-like moiety provides chelating sites for metal ions, enhancing applications in adsorption, drug delivery, and catalysis. For example, in hollow mesoporous silica nanoparticles (HMSNs), EDTS introduces carboxylic acid groups for pH-responsive drug loading .
Q. How does EDTS improve colloidal stability in nanoparticle synthesis?
EDTS acts as a stabilizing ligand by replacing hydrophobic coatings (e.g., oleic acid) on iron oxide nanoparticles. Its hydrophilic triacetic acid groups enhance dispersibility in aqueous media. A method involving ultrasonication with EDTS and triethylamine in toluene/water mixtures accelerates ligand exchange, achieving >90% colloidal stability in water .
Q. What are standard protocols for EDTS-mediated functionalization of silica surfaces?
A typical protocol involves:
- Hydroxylating the silica surface (e.g., via UV ozone treatment or acid wash).
- Incubating with 1–5% (w/v) EDTS in acetate buffer (pH 4.5–5.5) at 60°C for 5–8 hours.
- Washing with deionized water to remove unreacted silane . Efficiency can be verified via zeta potential shifts (from neutral to −20 to −40 mV due to carboxylate groups) .
Advanced Research Questions
Q. How can EDTS-functionalized nanoparticles be optimized for pH-responsive co-delivery of therapeutics?
EDTS-modified HMSNs loaded with drugs (e.g., doxorubicin) show pH-dependent release due to protonation of carboxylate groups in acidic environments (e.g., tumor microenvironments). Encapsulation efficiencies (~37–44%) and release kinetics (e.g., 80% release at pH 4.5 vs. 20% at pH 7.4) are tunable by adjusting EDTS concentration and crosslinking density . Co-loading with cationic polymers (e.g., poly-L-lysine) further enables bacterial-responsive release in infection models .
Q. What experimental strategies resolve contradictions in EDTS-mediated adsorption efficiency for environmental applications?
EDTS-functionalized sepiolite clay exhibits variable adsorption capacities for ionic dyes (e.g., methylene blue: 120–180 mg/g) due to differences in silanization conditions. Key factors include:
Q. How does EDTS enhance bacterial targeting in stimuli-responsive drug delivery systems?
EDTS-functionalized nanoparticles grafted with poly-L-lysine (e-pLys) exploit electrostatic interactions with negatively charged bacterial membranes. At infection sites, e-pLys dissociates upon binding to bacterial surfaces, triggering release of encapsulated antibiotics (e.g., vancomycin). In vitro studies show synergistic effects, with a 3-log reduction in E. coli viability compared to free drugs .
Q. What analytical techniques validate EDTS functionalization and metal-chelation efficacy?
- FTIR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (Si-O-Si) confirm successful grafting .
- XPS : Si 2p and N 1s spectra quantify silane coverage and amine-metal coordination .
- ICP-MS : Measures metal adsorption capacity (e.g., Fe³⁺: 0.8 mmol/g; Cu²⁺: 1.2 mmol/g) .
Methodological Considerations
Q. How to troubleshoot low EDTS grafting efficiency on hydrophobic surfaces?
- Pre-activation : Use plasma treatment or piranha solution to hydroxylate hydrophobic surfaces (e.g., PS, PDMS) .
- Solvent optimization : Replace water with polar aprotic solvents (e.g., acetonitrile) to reduce silane aggregation .
- Curing : Post-functionalization annealing at 80°C for 2 hours enhances covalent bonding .
Q. What are the pitfalls in using EDTS for magnetic nanoparticle functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
